molecular formula C16H14ClN3O3S2 B2872084 4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923186-87-2

4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2872084
CAS No.: 923186-87-2
M. Wt: 395.88
InChI Key: ZEWXXYDWLJZZOT-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorine: The chlorine atom is introduced into the benzothiazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfamoylation: The N,N-dimethylsulfamoyl group is introduced by reacting the chlorinated benzothiazole with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfamoylated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH).

Major Products

    Substitution: Substituted benzothiazoles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its N,N-dimethylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Biological Activity

4-Chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of C17H16ClN3O3S2, which indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure. The unique combination of a benzothiazole moiety and a dimethylsulfamoyl group contributes to its biological activity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Apoptosis Induction : Preliminary studies suggest that the compound promotes apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways. This makes it a candidate for further investigation in cancer therapeutics.
  • Protein Interaction : Interaction studies have focused on its binding affinity to proteins involved in apoptosis and cell proliferation. Understanding these interactions is crucial for elucidating the compound's therapeutic efficacy.

Biological Activity Assessment

The biological activity of the compound has been assessed through various methods, including:

  • Cell Viability Assays : The MTT assay was employed to evaluate the effects of the compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. Results indicated a significant reduction in cell viability at varying concentrations .
  • Inflammatory Cytokine Expression : The expression levels of inflammatory factors such as IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA). The compound demonstrated an ability to decrease these inflammatory markers, suggesting anti-inflammatory properties alongside its anticancer effects .
  • Flow Cytometry : This technique was utilized to assess the effects on apoptosis and cell cycle progression. The results showed that the compound could induce cell cycle arrest and promote apoptosis in treated cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other benzothiazole derivatives:

Compound NameStructural FeaturesBiological Activity
N-Benzoyl arylsulfonamidesContains sulfonamide and benzene ringsApoptosis promoter
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesAryl substituents on triazine and sulfonamide groupsAnticancer properties
1-Methylpiperazine derivativesPiperazine ring with various substituentsAntidepressant effects

The distinct combination of structural features in this compound contributes to its specific biological activities against cancer cells.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Benzothiazole Derivatives : A study evaluated novel benzothiazole derivatives for their anticancer activities. Among them, a derivative similar to our compound showed significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain benzothiazole derivatives inhibited key signaling pathways (AKT and ERK) involved in cancer cell survival. This suggests that modifications to the benzothiazole nucleus can enhance anticancer properties .

Properties

IUPAC Name

4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXXYDWLJZZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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